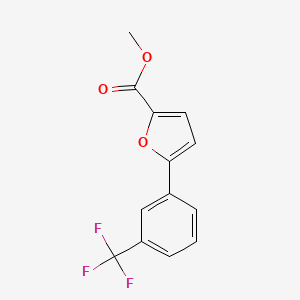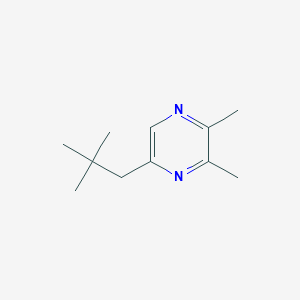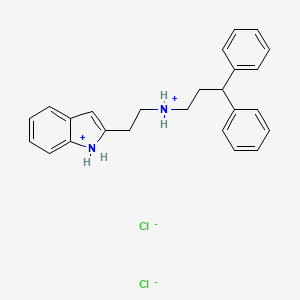
Acetamide,2,2'-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoindole core, which is a bicyclic structure containing nitrogen, and two acetamide groups substituted with 4-chlorophenyl and cyano groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline derivatives to form isoindole intermediates. These intermediates are then further reacted with acetamide derivatives under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It can be used in the development of new drugs or as a tool for studying biological processes.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phthalimide derivatives:
N-Substituted isoindole derivatives: These compounds have similar structures and can undergo similar chemical reactions, making them useful for comparison and exploration of structure-activity relationships.
Uniqueness
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C26H15Cl2N5O2 |
|---|---|
分子量 |
500.3 g/mol |
IUPAC 名称 |
(2E)-2-[(3E)-3-[2-(4-chloroanilino)-1-cyano-2-oxoethylidene]isoindol-1-ylidene]-N-(4-chlorophenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C26H15Cl2N5O2/c27-15-5-9-17(10-6-15)31-25(34)21(13-29)23-19-3-1-2-4-20(19)24(33-23)22(14-30)26(35)32-18-11-7-16(28)8-12-18/h1-12,33H,(H,31,34)(H,32,35)/b23-21+,24-22+ |
InChI 键 |
OOQHVIOIXRDFRK-MBALSZOMSA-N |
手性 SMILES |
C1=CC=C2/C(=C(\C(=O)NC3=CC=C(C=C3)Cl)/C#N)/N/C(=C(/C(=O)NC4=CC=C(C=C4)Cl)\C#N)/C2=C1 |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)NC2=C(C#N)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)



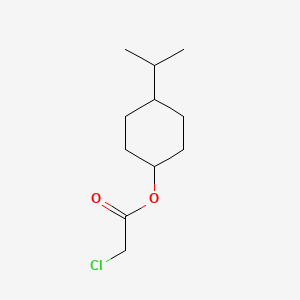



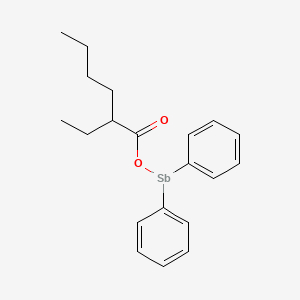
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
